2-Chloroethyl 4-fluorobutanoate
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Overview
Description
2-Chloroethyl 4-fluorobutanoate is an organic compound with the molecular formula C6H10ClFO2 It is a derivative of butanoic acid, where the hydrogen atoms at the 2 and 4 positions are replaced by chloroethyl and fluoro groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl 4-fluorobutanoate typically involves the esterification of 4-fluorobutyric acid with 2-chloroethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
4-Fluorobutyric acid+2-ChloroethanolH2SO42-Chloroethyl 4-fluorobutanoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl 4-fluorobutanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-fluorobutyric acid and 2-chloroethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted butanoates, such as 2-azidoethyl 4-fluorobutanoate.
Hydrolysis: The major products are 4-fluorobutyric acid and 2-chloroethanol.
Oxidation: Products include 4-fluorobutyric acid derivatives and ketones.
Scientific Research Applications
2-Chloroethyl 4-fluorobutanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: It is employed in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloroethyl 4-fluorobutanoate involves its interaction with biological molecules through its reactive functional groups. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modifications that affect their function. The fluoro group can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-fluorobutanoate: Similar in structure but lacks the chloroethyl group.
2-Chloroethyl butanoate: Similar in structure but lacks the fluoro group.
4-Fluorobutyric acid 2-chloroethyl ester: Another name for the same compound.
Uniqueness
2-Chloroethyl 4-fluorobutanoate is unique due to the presence of both chloroethyl and fluoro groups, which confer distinct reactivity and properties. The combination of these functional groups makes it a versatile compound for various applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
371-28-8 |
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Molecular Formula |
C6H10ClFO2 |
Molecular Weight |
168.59 g/mol |
IUPAC Name |
2-chloroethyl 4-fluorobutanoate |
InChI |
InChI=1S/C6H10ClFO2/c7-3-5-10-6(9)2-1-4-8/h1-5H2 |
InChI Key |
RBTZOCMNAYPQLS-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)OCCCl)CF |
Origin of Product |
United States |
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